1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane
Description
1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring fused with pyridazinyl and phenylpyrimidinyl groups
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-16-8-9-19(24-23-16)26-13-5-12-25(14-15-26)18-10-11-21-20(22-18)17-6-3-2-4-7-17/h2-4,6-11H,5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINPVWMPUQRKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCN(CC2)C3=NC(=NC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6-methylpyridazine and 2-phenylpyrimidine in the presence of a suitable catalyst can lead to the formation of the desired diazepane ring. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production quality.
Chemical Reactions Analysis
1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or pyrimidinyl rings, where halogenated derivatives can be formed using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
When compared to similar compounds, 1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane stands out due to its unique combination of functional groups. Similar compounds include:
- This compound
- This compound
- This compound
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
